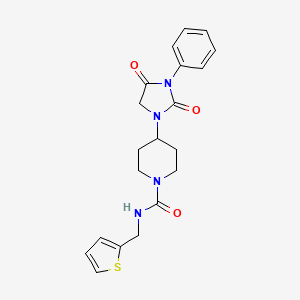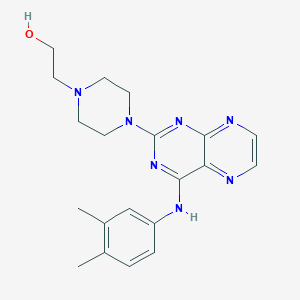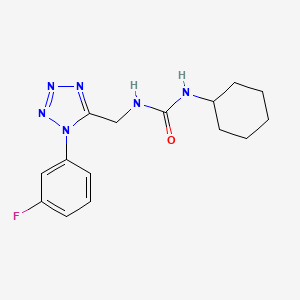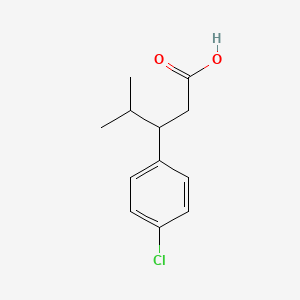![molecular formula C19H19NO5S B2997929 1-ethyl-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 899214-81-4](/img/structure/B2997929.png)
1-ethyl-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-6-methoxy-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one, also known as EMIQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the field of scientific research due to its potential therapeutic properties. EMIQ has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer activities, making it a promising candidate for the development of novel drugs.
科学的研究の応用
Synthesis and Structural Studies
The compound has been studied for its synthetic routes and potential as an intermediate in the synthesis of various compounds. For instance, Mizuno et al. (2006) demonstrated the synthesis of metabolites related to TAK-603, utilizing methanesulfonyl as a protective group to enable a simpler synthetic route in high yield, indicating the compound's relevance in synthetic chemistry (Mizuno et al., 2006).
Mahadevan et al. (1996) focused on the synthesis of Zinquin ester and Zinquin acid, zinc(II)-specific fluorophores, involving the demethylation of 6-methoxy-2-methyl-8-(p-tolylsulfonylamino)quinoline, showcasing the compound's utility in the development of biological probes (Mahadevan et al., 1996).
Antibacterial Applications
- Hashimoto et al. (2007) reported on the synthesis of a new 2-sulfonylquinolone derivative, highlighting its potential as a broad-spectrum antibacterial agent effective against resistant organisms like MRSA, underlining the compound's significance in medicinal chemistry (Hashimoto et al., 2007).
Green Chemistry and Molecular Structure
Alavi et al. (2017) explored green synthesis methods for novel quinoxaline sulfonamides with antibacterial activity, demonstrating the compound's role in environmentally friendly synthetic processes (Alavi et al., 2017).
The structural and conformational properties of amide derivatives, including those similar to the compound , were studied by Kalita and Baruah (2010), providing insights into the molecular interactions and geometry influencing the compound's reactivity and stability (Kalita & Baruah, 2010).
作用機序
Target of Action
It’s known that quinoline derivatives have been used in drug research and development due to their interesting pharmaceutical and biological activities .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Quinoline derivatives are known to exhibit a range of biological activities, which can result in various molecular and cellular effects .
特性
IUPAC Name |
1-ethyl-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-4-20-12-18(19(21)16-11-14(25-3)7-10-17(16)20)26(22,23)15-8-5-13(24-2)6-9-15/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNMRJAHDVPHHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[bis(methylsulfonyl)amino]-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997846.png)
![1-[3-(Pyridin-4-yl)phenyl]ethan-1-one](/img/structure/B2997847.png)
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2997848.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2997852.png)
![7-(4-bromophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2997853.png)
![3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2997854.png)
![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2997855.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide](/img/structure/B2997860.png)


![Tert-butyl 2-benzyl-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2997865.png)

![{2-[3-(3-Pyridinyl)-1H-1,2,4-triazol-5-yl]ethyl}amine dihydrochloride hydrate](/img/structure/B2997867.png)